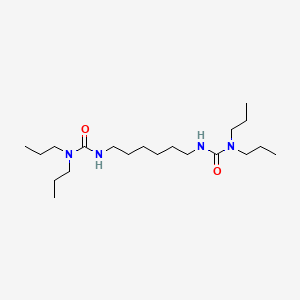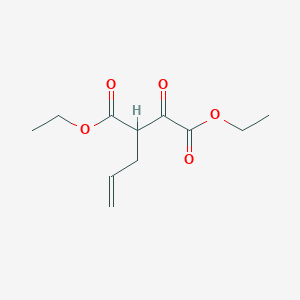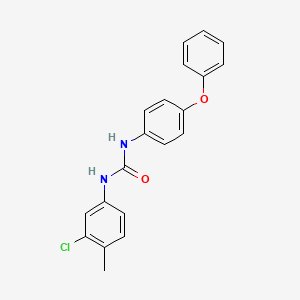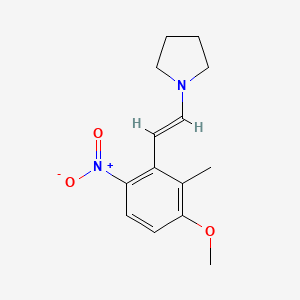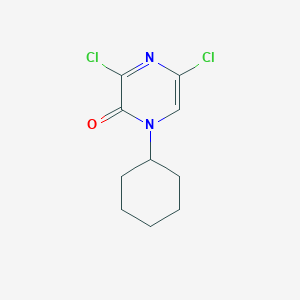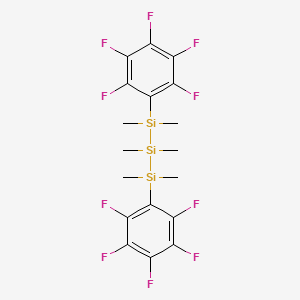
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane is a unique organosilicon compound characterized by its hexamethyl and pentafluorophenyl groups attached to a trisilane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane typically involves the reaction of hexamethyltrisilane with pentafluorophenyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability of the compound. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane derivatives.
Substitution: The pentafluorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include silanol, siloxane, hydrosilane, and various substituted organosilicon compounds
Applications De Recherche Scientifique
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing the behavior of other molecules. Its effects are mediated through the formation of stable organosilicon intermediates, which can interact with biological and chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: A related compound with similar applications in silylation and as a precursor in chemical vapor deposition processes.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another organosilicon compound used in aromatic C-H silylation and as a reagent in the synthesis of agricultural adjuvants and sensory performance enhancers.
1,1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyl)oxy-trisiloxane: Known for its use in the synthesis of advanced materials and coatings.
Uniqueness
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane stands out due to its unique combination of hexamethyl and pentafluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific and industrial fields.
Propriétés
Numéro CAS |
13014-50-1 |
|---|---|
Formule moléculaire |
C18H18F10Si3 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
bis[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C18H18F10Si3/c1-29(2,17-13(25)9(21)7(19)10(22)14(17)26)31(5,6)30(3,4)18-15(27)11(23)8(20)12(24)16(18)28/h1-6H3 |
Clé InChI |
CNJNQMHVASDNCK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](C)(C)[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)
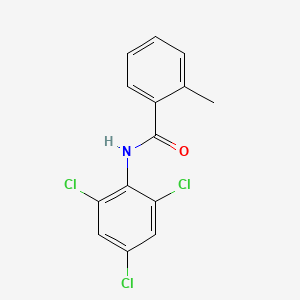
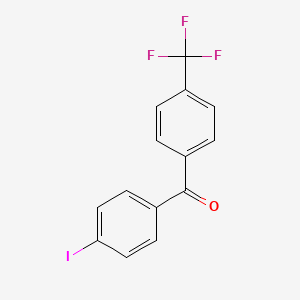
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)

